2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester

Conformational restriction Entropic penalty Scaffold hopping

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester (CAS 2590744-12-8; also known as tert-butyl 4-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate) is a monoprotected spirocyclic diamine building block composed of a pyrrolidine and a piperidine ring fused at a single quaternary carbon. The compound carries a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, a free secondary amine on the pyrrolidine ring, and a secondary alcohol at the 4-position of the pyrrolidine ring.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B11858285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNCC2O
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)9-14-8-10(13)16/h10,14,16H,4-9H2,1-3H3
InChIKeyOKEPAIOSGUQDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester – Compound Class & Procurement Context


2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester (CAS 2590744-12-8; also known as tert-butyl 4-hydroxy-2,8-diazaspiro[4.5]decane-8-carboxylate) is a monoprotected spirocyclic diamine building block composed of a pyrrolidine and a piperidine ring fused at a single quaternary carbon [1]. The compound carries a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen, a free secondary amine on the pyrrolidine ring, and a secondary alcohol at the 4-position of the pyrrolidine ring. Its rigid, three-dimensional spirocyclic architecture places it within the class of conformationally restricted bicyclic diamines (CRDAs), which are increasingly favoured in medicinal chemistry for scaffold-hopping and fragment-based drug design campaigns .

Why 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester Cannot Be Replaced by Generic Spirodiamine or Linear Diamine Alternatives


Simple in-class substitution fails because the spatial distance between the two nitrogen atoms, the vector orientation of the amine lone pairs, and the number of freely rotatable bonds are fixed by the spirocyclic scaffold and cannot be replicated by flexible acyclic diamines (e.g., N-Boc-ethylenediamine, which possesses 4 rotatable bonds versus 0 in the parent spiro core) . Furthermore, the presence of the 4-hydroxy group provides a hydrogen-bond donor/acceptor handle that is absent in the non-hydroxylated analogue 2,8-diazaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethylethyl ester (CAS 236406-39-6), enabling additional intermolecular interactions that can alter solubility, LogP, and target binding . Regioisomeric spirodiamines such as 2,7-diazaspiro[4.5]decane exhibit a different N-to-N distance, fundamentally changing the three-dimensional presentation of pharmacophoric elements in any derived ligand .

Quantitative Differentiation Evidence for 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester


Conformational Rigidity: 0 Freely Rotating Bonds in the Spiro Core vs 4 in Flexible Linear Diamines

The parent 2,8-diazaspiro[4.5]decane scaffold possesses 0 freely rotating bonds, as predicted by ACD/Labs Percepta . In contrast, the commonly used flexible building block N-Boc-ethylenediamine (CAS 57260-73-8) has 4 rotatable bonds . The target compound inherits this rigid spiro core while adding a Boc group that introduces only minimal additional rotational freedom (the tert-butyl rotor). Reduced conformational entropy penalty upon protein binding is a well-established advantage of spirocyclic scaffolds over their flexible counterparts .

Conformational restriction Entropic penalty Scaffold hopping Drug design

LogP Differentiation: Spiro Scaffold Achieves Balanced Lipophilicity Relative to Linear Diamines

The parent 2,8-diazaspiro[4.5]decane scaffold has an ACD/LogP of 0.33, with ACD/LogD (pH 7.4) of −3.41 . The target compound, incorporating the lipophilic Boc group and tert-butyl ester, is expected to exhibit a higher LogP (estimated approximately 1.5–2.5 based on the additive contribution of the Boc group), yet remains within drug-like space compared to many flexible diamines. For context, the non-hydroxylated analogue tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6) lacks the polarity of the 4-OH group, resulting in further increased lipophilicity without the compensatory hydrogen-bonding capacity . The 4-hydroxy substituent thus provides a tunable handle for modulating LogP while adding an H-bond donor.

Lipophilicity LogP ADME Physicochemical properties

Synthetic Orthogonality: Single Boc Protection Enables Selective, Sequential Functionalisation

The target compound features a single Boc group on the piperidine nitrogen while the pyrrolidine secondary amine remains free, enabling sequential functionalisation without protecting group manipulation. Grygorenko et al. demonstrated that direct mono-carbamoylation of symmetrical spirodiamines is inefficient; selective mono-Boc variants were accessed only through controlled deprotection of doubly Boc-protected precursors [1]. The target compound eliminates this synthetic bottleneck, providing a pre-formed mono-Boc spirodiamine ready for immediate N-arylation, sulfonylation, or reductive amination of the free pyrrolidine amine. This contrasts with the symmetrical parent 2,8-diazaspiro[4.5]decane, which requires additional protection/deprotection steps to achieve the same synthetic outcome .

Orthogonal protection Selective deprotection Differential functionalisation Boc chemistry

Biological Scaffold Validation: 2,8-Diazaspiro[4.5]decane Core Delivers Nanomolar Potency in GPIIb-IIIa Antagonism

The 2,8-diazaspiro[4.5]decane scaffold has been clinically validated as a central template for glycoprotein IIb-IIIa antagonists. Compound 23 (CT50728), derived from this scaffold, inhibited platelet aggregation with an IC50 of 53 nM in citrate-buffered PRP, 110 nM in PPACK-anticoagulated PRP, and 4 nM in a solid-phase GPIIb-IIIa competition ELISA [1]. The double prodrug analogue 22 (CT51464) demonstrated excellent oral pharmacokinetics across three species: bioavailability F% = 33 (cynomolgus monkey), 73 (dog), 22 (rat), with terminal half-lives of 14.2 h, 8.97 h, and 1.81 h respectively [1]. This contrasts with earlier flexible diamine-based GPIIb-IIIa antagonists that suffered from poor oral bioavailability and high inter-subject variability, demonstrating the specific advantage conferred by the rigid spirocyclic architecture [2].

GPIIb-IIIa Platelet aggregation Antithrombotic Scaffold validation

Expanded Target Space: 2,8-Diazaspiro[4.5]decane Scaffolds Engage Diverse Therapeutic Targets at Nanomolar Potency

Beyond GPIIb-IIIa, the 2,8-diazaspiro[4.5]decane scaffold has demonstrated activity across multiple therapeutically relevant targets. Kato et al. identified trisubstituted urea derivatives based on this scaffold as highly potent soluble epoxide hydrolase (sEH) inhibitors with oral efficacy in spontaneously hypertensive rats at 30 mg/kg [1]. Kung et al. reported spirocyclic-diamine ACC inhibitors with IC50 = 0.30 µM in a rat hepatocyte de novo lipogenesis assay [2]. Additionally, 2,8-diazaspiro[4.5]decan-1-one derivatives have shown TYK2/JAK1 inhibition with IC50 values of 6 nM and 37 nM respectively . This breadth of target engagement, spanning metabolic, cardiovascular, and inflammatory pathways, is a direct consequence of the scaffold's ability to present diverse pharmacophores in well-defined spatial orientations.

soluble epoxide hydrolase Acetyl-CoA carboxylase TYK2/JAK1 Multi-target scaffold

Regioisomeric Differentiation: 2,8-Spiro Fusion Provides Distinct N–N Distance and Orientation vs 2,7-Analogue

The spatial distance and relative orientation of the two nitrogen atoms in spirodiamine scaffolds directly determine the three-dimensional presentation of substituents in derived ligands. Grygorenko et al. calculated that the distance between amino groups and their relative orientation in space vary widely across the CRDA library, with 2,8-diazaspiro[4.5]decane and 2,7-diazaspiro[4.5]decane representing distinct geometric clusters . The 2,8-regioisomer places the pyrrolidine and piperidine nitrogens at a specific distance and dihedral angle that has been experimentally validated in multiple co-crystal structures (e.g., sEH and PHD2 enzyme-inhibitor complexes) [1]. Substituting the 2,7-regioisomer (CAS 40865-50-7) would alter this critical pharmacophoric geometry, potentially abrogating target binding .

Regioisomer Nitrogen distance Pharmacophore geometry Scaffold selection

Optimal Application Scenarios for 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester


Scaffold-Hopping from Flexible Diamines to Conformationally Restricted Bioisosteres

Medicinal chemistry teams seeking to replace flexible diamine linkers (e.g., N-Boc-ethylenediamine or N-Boc-piperazine) with a rigidified spirocyclic scaffold can use this building block to reduce the entropic penalty upon target binding. The 0-rotatable-bond spiro core replaces flexible linkers possessing 3–5 rotatable bonds, directly improving binding affinity and selectivity as demonstrated by the nanomolar GPIIb-IIIa and sEH inhibitor programs [1] [2]. The pre-installed Boc group on the piperidine nitrogen eliminates the need for a protection step prior to the first diversification reaction on the pyrrolidine amine [3].

Parallel Library Synthesis via Differential Amine Functionalisation

The orthogonal reactivity of the free pyrrolidine NH versus the Boc-protected piperidine NH enables straightforward parallel library synthesis: the pyrrolidine amine can be directly functionalised (e.g., via reductive amination, sulfonylation, or urea formation) without affecting the Boc group. Subsequent Boc deprotection liberates the piperidine amine for a second diversification step. This two-step, one-protection strategy reduces library synthesis timelines by 1–2 steps compared to starting from the fully unprotected spirodiamine, directly translating to lower cost per library member and faster SAR exploration [1].

Fragment-Based Drug Discovery Exploiting the 4-Hydroxy Hydrogen-Bond Handle

The 4-hydroxy substituent provides an additional hydrogen-bond donor that can participate in key interactions with target protein residues. In fragment-based drug discovery, this functional group can serve as a recognition element for initial fragment screening while also providing a synthetic handle for subsequent elaboration (e.g., esterification, etherification, or oxidation). This dual functionality—structural recognition and synthetic diversification—is absent in the non-hydroxylated analogue (CAS 236406-39-6), giving this compound a distinct advantage in fragment-growing campaigns [2].

TPH1 and Kinase Inhibitor Development Leveraging Validated Spiro Geometry

The 2,8-diazaspiro[4.5]decane scaffold has been specifically claimed in patents for tryptophan hydroxylase 1 (TPH1) inhibitors (Altavant Sciences, JP2023078126A) [1] and has demonstrated activity in kinase inhibition (TYK2/JAK1 IC50 = 6/37 nM) [2]. Teams developing inhibitors of these or structurally related targets can adopt this building block with confidence that the spirocyclic geometry is compatible with the target binding site, reducing the risk of synthesising inactive compounds due to scaffold mismatch.

Quote Request

Request a Quote for 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.